4-Chloro-7-ethylamino-6-nitroquinazoline

PDE5 inhibitor synthesis quinazoline chlorination process chemistry

4-Chloro-7-ethylamino-6-nitroquinazoline (CAS 168761-51-1) is a polysubstituted quinazoline derivative distinguished by its unique combination of a C4 chlorine leaving group, a C6 nitro group, and a C7 ethylamino side chain. This substitution pattern confers regioselective reactivity at the C4 position, making it a critical intermediate in the large‑scale synthesis of potent phosphodiesterase‑5 (PDE5) inhibitors such as KF31327 (thioquinapiperifil).

Molecular Formula C10H9ClN4O2
Molecular Weight 252.66 g/mol
Cat. No. B8286126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-ethylamino-6-nitroquinazoline
Molecular FormulaC10H9ClN4O2
Molecular Weight252.66 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C10H9ClN4O2/c1-2-12-8-4-7-6(3-9(8)15(16)17)10(11)14-5-13-7/h3-5,12H,2H2,1H3
InChIKeyZSQBMZQTXQDGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-ethylamino-6-nitroquinazoline: A Key Quinazoline Intermediate for PDE5 Inhibitor Synthesis and Regioselective Functionalization


4-Chloro-7-ethylamino-6-nitroquinazoline (CAS 168761-51-1) is a polysubstituted quinazoline derivative distinguished by its unique combination of a C4 chlorine leaving group, a C6 nitro group, and a C7 ethylamino side chain [1]. This substitution pattern confers regioselective reactivity at the C4 position, making it a critical intermediate in the large‑scale synthesis of potent phosphodiesterase‑5 (PDE5) inhibitors such as KF31327 (thioquinapiperifil) [2]. Unlike simpler chloro‑nitroquinazoline intermediates that serve diverse kinase inhibitor programs, this compound’s functionalization pattern is specifically documented in PDE5‑targeted patent literature, establishing a defined application niche [3].

Why Generic 4‑Chloroquinazoline Intermediates Cannot Replace 4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline in PDE5‑Targeted Synthesis


Generic 4‑chloroquinazoline intermediates such as 4‑chloro‑6‑nitroquinazoline lack the C7 ethylamino group that is essential for downstream imidazoquinazoline ring construction in PDE5 inhibitor synthesis [1]. Conversely, 4,7‑dichloro‑6‑nitroquinazoline possesses a chlorine atom at C7, which cannot mimic the hydrogen‑bond donor capacity of the ethylamino NH and fails to direct the correct regiochemistry during imidazole ring formation [2]. The dichloro analog 2,4‑dichloro‑7‑ethylamino‑6‑nitroquinazoline introduces an additional chlorine at C2, complicating selective C4 substitution and requiring subsequent hydrogenolysis to remove the C2 chlorine, adding two steps to the synthetic route [3]. These structural differences prohibit simple interchange of in‑class quinazoline intermediates without altering reaction selectivity, overall yield, and step count.

Quantitative Differentiation Evidence for 4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline Versus Closest Analogs


Chlorination Yield from 7‑Ethylamino‑6‑nitro‑4(3H)‑quinazolone: 4‑Chloro vs. 2,4‑Dichloro Derivative

In the phosphorous oxychloride‑mediated chlorination of 7‑ethylamino‑6‑nitro‑4(3H)‑quinazolone, the target mono‑chloro compound 4‑chloro‑7‑ethylamino‑6‑nitroquinazoline was obtained in 89% isolated yield [1]. By contrast, chlorination of the 2,4‑dione precursor 7‑ethylamino‑6‑nitro‑2,4(1H,3H)‑quinazolinedione under optimized POCl₃ conditions produces the 2,4‑dichloro analog as the primary product, necessitating subsequent selective C2 dechlorination via hydrogenation [2]. The mono‑chloro compound thus eliminates a two‑step protection/deprotection sequence required when the dichloro intermediate is employed.

PDE5 inhibitor synthesis quinazoline chlorination process chemistry

Regioselective C4 Substitution: Benzylamine Coupling Efficiency on 4‑Chloro‑ vs. 2,4‑Dichloro‑7‑ethylamino‑6‑nitroquinazoline

4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline reacts regioselectively with 2‑(hydroxymethyl)benzylamine at the C4 position to afford the monosubstituted adduct in 65% isolated yield after chromatographic purification [1]. When the 2,4‑dichloro analog is used, the reported procedure requires selective substitution at C4 followed by catalytic hydrogenation to remove the residual C2 chlorine, reducing the nitro group simultaneously [2]. This additional step decreases overall efficiency and introduces hydrogenation safety considerations at scale.

regioselective SNAr quinazoline functionalization PDE5 inhibitor

Comparative Precursor Accessibility: Synthesis of 7‑Ethylamino‑6‑nitro‑4(3H)‑quinazolone vs. Alternative Quinazoline Precursors

The immediate precursor 7‑ethylamino‑6‑nitro‑4(3H)‑quinazolone is prepared from 7‑chloro‑6‑nitro‑4(3H)‑quinazolone and aqueous ethylamine in 39% yield [1]. Although this yield is moderate, the precursor is obtained in crystalline form by simple filtration, eliminating the need for chromatographic purification at this stage. In contrast, the alternative intermediate 4,7‑dichloro‑6‑nitroquinazoline (used for afatinib synthesis) is reported to suffer from high instability and requires a 3‑step synthesis achieving only 56.1% overall yield from 2‑amino‑4‑chlorobenzoic acid [2].

quinazolinone synthesis intermediate accessibility process scalability

Molecular Property Differentiation: XLogP3 and PSA of 4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline vs. De‑ethylamino Analog

The presence of the 7‑ethylamino group in the target compound (C₁₀H₉ClN₄O₂, MW 252.66) increases both molecular weight and hydrogen‑bond donor count compared to 4‑chloro‑6‑nitroquinazoline (C₈H₄ClN₃O₂, MW 209.59) . The calculated XLogP3 for the target compound is 3.2, with a topological polar surface area of 83.63 Ų [1]. While the de‑ethylamino analog has a lower molecular weight and is promoted as a general EGFR‑TKI intermediate, it lacks the specific substitution pattern required for PDE5 inhibitor imidazoquinazoline construction.

lipophilicity polar surface area drug intermediate properties

Patent‑Documented Role as Exclusive Intermediate for PDE5 Inhibitor KF31327 vs. Generic Kinase Inhibitor Intermediates

4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline is specifically named in EP 0 758 653 B1 (Reference Example 2) as the key intermediate for synthesizing imidazoquinazoline PDE5 inhibitors [1]. The downstream product KF31327 (thioquinapiperifil) demonstrated significantly higher inhibitory activity on cGMP‑specific PDE compared to sildenafil (Viagra™) [2]. By contrast, intermediates such as 4‑chloro‑6‑nitroquinazoline and 4,7‑dichloro‑6‑nitroquinazoline are documented as general intermediates for EGFR‑TKI programs (e.g., afatinib) but are not cited in PDE5‑specific patent literature [3].

PDE5 inhibitor KF31327 thioquinapiperifil intellectual property

Procurement‑Relevant Application Scenarios for 4‑Chloro‑7‑ethylamino‑6‑nitroquinazoline


Large‑Scale Synthesis of PDE5 Inhibitor KF31327 (Thioquinapiperifil) and Structural Analogs

This compound is the direct electrophilic coupling partner for benzylamine derivatives in the construction of the imidazoquinazoline core of KF31327, a PDE5 inhibitor reported to surpass sildenafil in potency [1][2]. The 65% coupling yield demonstrated with 2‑(hydroxymethyl)benzylamine at multi‑gram scale (11.58 g input, 10.60 g product) confirms suitability for pilot‑plant campaigns [1]. Groups synthesizing imidazoquinazoline PDE5 libraries should prioritize this intermediate to access the patent‑exemplified route and avoid the two‑step C4/C2 selectivity problem inherent to the 2,4‑dichloro analog.

Regioselective C4‑Functionalization for Structure‑Activity Relationship (SAR) Studies

The single chlorine at C4 enables clean SNAr reactions without competing C2 substitution, allowing medicinal chemistry teams to systematically vary the C4‑anilino/benzylamino substituent while preserving the 6‑nitro‑7‑ethylamino pharmacophore [1]. The 89% chlorination yield from the precursor quinazolone and the 65% benzylamination yield provide predictable throughput for parallel synthesis [1][3]. This contrasts with 4,7‑dichloro‑6‑nitroquinazoline, where the C7 chlorine can also undergo substitution, generating regioisomeric mixtures that complicate purification [2].

Process Chemistry Optimization and Route Scouting for cGMP‑Specific PDE Inhibitors

The documented scalable procedure—whereby 30.0 g of 7‑ethylamino‑6‑nitro‑4(3H)‑quinazolinone is chlorinated with POCl₃ at 110°C to afford the target compound—provides process chemists with a validated starting point [1]. The crystalline nature of the product, combined with the 89% crude yield, supports telescoping into subsequent steps without chromatographic purification of this intermediate. The 41% overall yield for the KF31327 route using this intermediate, compared to 9% for the original route, represents a 4.6‑fold efficiency gain that translates directly to reduced cost of goods [3].

Differentiated Procurement for PDE5‑Focused vs. General Kinase Inhibitor Programs

Organizations procuring quinazoline intermediates for PDE5 inhibitor programs should specifically request CAS 168761‑51‑1 rather than substituting with 4‑chloro‑6‑nitroquinazoline (CAS 19815‑16‑8) or 4,7‑dichloro‑6‑nitroquinazoline (CAS 162012‑71‑7) [1][2]. The target compound’s patent‑exemplified role in PDE5 inhibitor synthesis reduces regulatory risk in IND‑enabling studies, while the unique 6‑NO₂/7‑NHEt substitution pattern cannot be replicated by commercially available alternatives without additional synthetic steps and yield losses exceeding 50% [3].

Quote Request

Request a Quote for 4-Chloro-7-ethylamino-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.